

# 3-(2-Ethoxyphenoxy)propan-1-amine structure

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## Compound of Interest

Compound Name:	3-(2-Ethoxyphenoxy)propan-1-amine
CAS No.:	116735-66-1
Cat. No.:	B049530

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An In-depth Technical Guide to **3-(2-Ethoxyphenoxy)propan-1-amine**: Structure, Synthesis, and Applications

## Executive Summary

**3-(2-Ethoxyphenoxy)propan-1-amine** is a substituted aromatic amine that holds significant interest as a versatile chemical intermediate and building block in the fields of medicinal chemistry and materials science. Its unique structure, featuring an ethoxyphenoxy group linked to a propyl-amine chain, makes it a key precursor for the synthesis of various high-value molecules, most notably as a structural analog and potential intermediate for pharmacologically active compounds such as Viloxazine. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, detailed synthetic routes, and analytical characterization methods. Furthermore, it explores its critical applications in drug discovery, drawing parallels to established central nervous system (CNS) active agents, and outlines essential safety and handling protocols. This document is intended for researchers, chemists, and professionals in drug development seeking to leverage the synthetic potential of this important molecule.

# Molecular Structure and Physicochemical Properties

**3-(2-Ethoxyphenoxy)propan-1-amine** is characterized by a benzene ring substituted with an ethoxy group at position 2, and a 3-aminopropoxy chain at position 1. This arrangement of an aromatic ether and a primary aliphatic amine imparts a specific set of chemical properties that are valuable for further chemical modifications.

2D Chemical Structure:

Caption: 2D structure of **3-(2-Ethoxyphenoxy)propan-1-amine**.

## Physicochemical Data

Specific experimental data for **3-(2-Ethoxyphenoxy)propan-1-amine** is not extensively published. The following table summarizes its core properties, supplemented with data from its structural isomer, 3-(3-Ethoxyphenoxy)propan-1-amine, for reference.<sup>[1]</sup>

Property	Value / Predicted Value	Source / Notes
Molecular Formula	C <sub>11</sub> H <sub>17</sub> NO <sub>2</sub>	-
Molecular Weight	195.26 g/mol	-
Appearance	Colorless to light yellow liquid (Predicted)	Based on similar compounds[2]
Purity	≥98%	Commercially available[1]
Boiling Point	~240 °C (Predicted)	Based on related structures[3]
Storage Temperature	2-8°C, Sealed in dry conditions	Recommended for stability[1]
Topological Polar Surface Area (TPSA)	44.48 Å <sup>2</sup>	Calculated[1]
logP	1.81	Calculated[1]
Hydrogen Bond Acceptors	3	Calculated[1]
Hydrogen Bond Donors	1	Calculated[1]
Rotatable Bonds	6	Calculated[1]

## Synthesis and Manufacturing

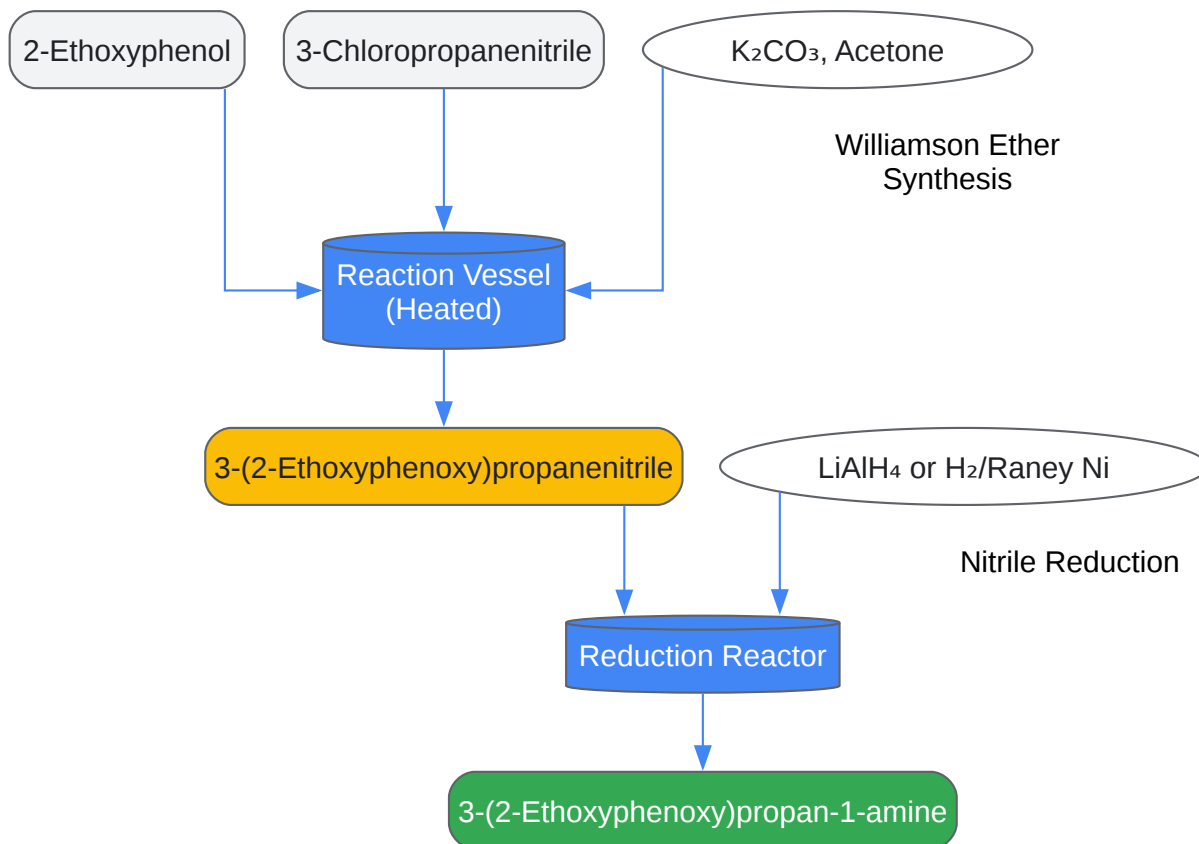
The synthesis of **3-(2-Ethoxyphenoxy)propan-1-amine** is typically achieved through a multi-step process starting from 2-ethoxyphenol. A common and efficient laboratory-scale approach involves a Williamson ether synthesis followed by the reduction of a nitrile group. This method provides a high yield of the desired primary amine.

## Proposed Synthetic Pathway

The synthesis can be logically divided into two primary stages:

- Stage 1: Ether Formation (Nitrile Alkylation). 2-Ethoxyphenol is deprotonated with a suitable base (e.g., potassium carbonate) to form the corresponding phenoxide. This nucleophile then reacts with a 3-halopropanenitrile (e.g., 3-chloropropanenitrile) to form the ether linkage, yielding 3-(2-ethoxyphenoxy)propanenitrile.

- Stage 2: Nitrile Reduction. The intermediate nitrile is then reduced to the primary amine. This can be accomplished using various reducing agents, such as Lithium Aluminum Hydride ( $\text{LiAlH}_4$ ) in an ethereal solvent or through catalytic hydrogenation (e.g.,  $\text{H}_2$  gas with a Raney Nickel or Palladium catalyst).



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Caption: Proposed two-stage synthesis workflow for **3-(2-Ethoxyphenoxy)propan-1-amine**.

## Detailed Experimental Protocol

Stage 1: Synthesis of 3-(2-Ethoxyphenoxy)propanenitrile

- To a stirred solution of 2-ethoxyphenol (1.0 eq) in dry acetone, add anhydrous potassium carbonate ( $K_2CO_3$ , 1.5 eq) and a catalytic amount of potassium iodide (KI, 0.1 eq).
- Heat the mixture to reflux (approximately  $60^\circ C$ ) for 1 hour to ensure complete formation of the phenoxide.
- Add 3-chloropropanenitrile (1.1 eq) dropwise to the reaction mixture.
- Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and filter to remove inorganic salts.
- Evaporate the solvent under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel to yield the pure nitrile intermediate.

#### Stage 2: Synthesis of **3-(2-Ethoxyphenoxy)propan-1-amine** ( $LiAlH_4$ Reduction)

- In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), prepare a suspension of Lithium Aluminum Hydride ( $LiAlH_4$ , 1.5-2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
- Cool the suspension to  $0^\circ C$  in an ice bath.
- Dissolve the 3-(2-ethoxyphenoxy)propanenitrile (1.0 eq) from Stage 1 in anhydrous THF and add it dropwise to the  $LiAlH_4$  suspension, maintaining the temperature below  $10^\circ C$ .
- After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
- Carefully quench the reaction by sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
- Filter the resulting aluminum salts and wash the filter cake thoroughly with ether or THF.
- Combine the organic filtrates, dry over anhydrous sodium sulfate ( $Na_2SO_4$ ), filter, and concentrate under vacuum to obtain the crude **3-(2-Ethoxyphenoxy)propan-1-amine**.

- Purify the product via vacuum distillation or column chromatography to achieve high purity.

## Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. Standard spectroscopic techniques are employed for this purpose.

### Predicted Spectroscopic Data

- $^1\text{H}$  NMR Spectroscopy:
  - Aromatic Protons: Multiplets in the range of  $\delta$  6.8-7.2 ppm (4H).
  - Ethoxy Group (O-CH<sub>2</sub>-CH<sub>3</sub>): A quartet around  $\delta$  4.0-4.1 ppm (2H) and a triplet around  $\delta$  1.4-1.5 ppm (3H).
  - Propoxy Chain (O-CH<sub>2</sub>-CH<sub>2</sub>-CH<sub>2</sub>-N): Triplets at approximately  $\delta$  4.1 ppm (O-CH<sub>2</sub>),  $\delta$  2.9 ppm (CH<sub>2</sub>-N), and a multiplet around  $\delta$  2.0 ppm (-CH<sub>2</sub>-).
  - Amine Group (NH<sub>2</sub>): A broad singlet, typically between  $\delta$  1.5-3.0 ppm (2H), which is exchangeable with D<sub>2</sub>O.[4]
- $^{13}\text{C}$  NMR Spectroscopy:
  - Aromatic Carbons: Signals between  $\delta$  110-160 ppm.
  - Aliphatic Carbons: Signals for the ethoxy and propylamine carbons would appear in the upfield region ( $\delta$  15-70 ppm).
- Infrared (IR) Spectroscopy:
  - N-H Stretch: Two characteristic sharp bands for a primary amine in the 3300-3450 cm<sup>-1</sup> region.[4][5]
  - C-H Stretch (Aromatic & Aliphatic): Bands in the 2850-3100 cm<sup>-1</sup> range.
  - N-H Bend: A bending vibration around 1580-1650 cm<sup>-1</sup>. [5][6]
  - C-O Stretch (Aromatic Ether): A strong, characteristic absorption around 1220-1260 cm<sup>-1</sup>.

## Chromatographic Purity Assessment

Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and re-equilibrate.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm and 280 nm.
- Injection Volume: 10 µL.

This method allows for the effective separation of the product from starting materials and potential byproducts, enabling accurate purity determination.

## Applications in Drug Discovery and Development

The primary interest in **3-(2-Ethoxyphenoxy)propan-1-amine** stems from its utility as a key building block in medicinal chemistry, particularly for synthesizing compounds targeting the central nervous system.

## Intermediate for Viloxazine and Analogs

Viloxazine is a selective norepinephrine reuptake inhibitor (SNRI) used for the treatment of depression and ADHD.<sup>[7][8]</sup> Its core structure is a 2-[(2-ethoxyphenoxy)methyl]morpholine. **3-(2-Ethoxyphenoxy)propan-1-amine** serves as a close structural precursor or a key intermediate for synthesizing Viloxazine analogs. The (2-ethoxyphenoxy)propyl moiety is a critical pharmacophore that can be elaborated into various heterocyclic systems, including the morpholine ring of Viloxazine.

Caption: Structural relationship between the building block and the API Viloxazine.

The synthesis of Viloxazine itself involves reacting 2-ethoxyphenol with epichlorohydrin, followed by reaction with 2-aminoethanol to form the morpholine ring.[8] Researchers can use **3-(2-Ethoxyphenoxy)propan-1-amine** to create novel analogs by reacting the primary amine with different dielectrophiles to form a variety of heterocyclic scaffolds, enabling the exploration of structure-activity relationships (SAR) for new CNS agents.

## Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for **3-(2-Ethoxyphenoxy)propan-1-amine** is not widely available, data from related aromatic amines and ethers provide essential guidance for safe handling.

- General Hazards: This compound is expected to be harmful if swallowed and may cause skin and serious eye irritation.[9][10][11] Inhalation of vapors may lead to respiratory tract irritation.[11]
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[11][12]
  - Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[10]
  - Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator.[12]
- Handling and Storage:
  - Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][13]
  - Avoid contact with skin, eyes, and clothing.[12]
  - Wash hands thoroughly after handling.[10]
- First Aid Measures:
  - Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[10]

- Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[10]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[10]

## Conclusion

**3-(2-Ethoxyphenoxy)propan-1-amine** is a molecule of significant synthetic value, particularly within the pharmaceutical industry. Its structure provides a versatile platform for the development of novel compounds, especially those targeting the central nervous system. The synthetic pathways are well-established, relying on fundamental organic chemistry principles, and the compound can be reliably characterized using standard analytical techniques. As research into new neurological drugs continues, the importance of such well-defined molecular building blocks will undoubtedly grow, making a thorough understanding of their properties, synthesis, and handling paramount for innovation in drug discovery.

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